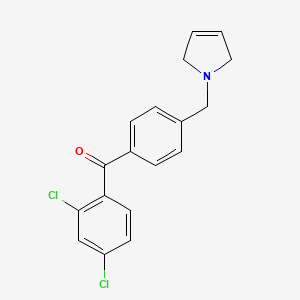

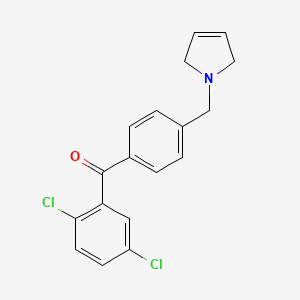

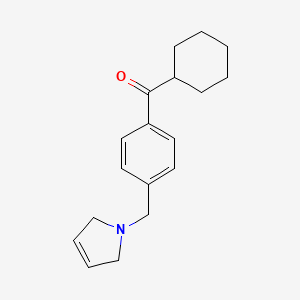

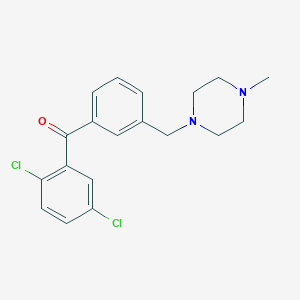

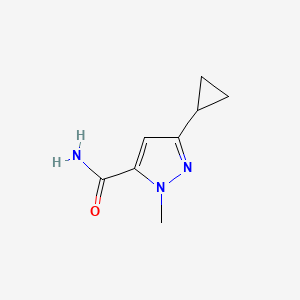

2,5-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2,5-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone" is a derivative of benzophenone with specific substituents that may influence its chemical and physical properties. While none of the provided papers directly discuss this compound, they do provide insights into similar compounds that can help infer some of the characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves the modification of benzophenone or its derivatives. For instance, the preparation of a solid reagent modified with 5,7-dichloroquinoline-8-ol for the preconcentration of thorium involves a complexation reaction with benzophenone . This suggests that the synthesis of "2,5-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone" could also involve a multi-step process including activation of the benzophenone core, followed by substitution reactions to introduce the desired chloro and methylpiperazinomethyl groups.

Molecular Structure Analysis

The molecular structure of benzophenone derivatives can be complex, with the potential for various conformations. For example, the study of 4-hydroxy-2,5-dimethylphenyl-benzophenone revealed multiple conformational isomers due to rotations around the dihedral angle and the hydroxyl group . This indicates that "2,5-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone" may also exhibit conformational isomerism, which could affect its reactivity and interactions.

Chemical Reactions Analysis

The reactivity of benzophenone derivatives can vary depending on the substituents present. The photolysis of dichlorophen, a related compound, results in various products depending on the pH and presence of oxygen . This implies that "2,5-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone" might also undergo photochemical reactions, potentially leading to the formation of different products under varying conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives are influenced by their molecular structure. For instance, the radical 1,3-diphenyl-7-trifluoromethyl-1,4-dihydro-1,2,4-benzotriazin-4-yl shows remarkable thermal stability and specific magnetic properties . Although this compound is not directly related to "2,5-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone," it suggests that the latter may also have unique thermal and possibly magnetic properties, which would be determined by its molecular structure and substituents.

Scientific Research Applications

Synthesis and Properties of New Polymers

2,5-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone has been utilized in the synthesis of high molecular weight poly(2,5-benzophenone) derivatives. These derivatives were synthesized through nickel-catalyzed coupling polymerization, showing properties like organosolubility and lack of crystallinity. These polymers demonstrated high thermal stability, with temperatures of 5% weight loss being above 480 °C. Sulfonation of selected polymers introduced sulfonic acid moieties to the aromatic side group, which were then examined for ion exchange capacities, water absorption capacities, and proton conductivities (Ghassemi & McGrath, 2004).

Environmental Impact and Transformation

Research has explored the transformation pathways and toxicity variation of benzophenone compounds like 4-hydroxyl benzophenone in water treatment processes. These studies have shown that such compounds can react with chlorine in water to form toxic by-products, indicating potential ecological risks after chlorination disinfection (Liu, Wei, Liu, & Du, 2016).

Metabolism and Endocrine-Disrupting Activity

The metabolism of UV-filter benzophenone-3 by liver microsomes and its effect on endocrine-disrupting activity have been studied. These studies found that benzophenone-3 was metabolized into various compounds, some of which exhibited estrogenic and anti-androgenic activities. This research provides insights into the potential health impacts of benzophenone derivatives (Watanabe, Kojima, Takeuchi, Uramaru, Sanoh, Sugihara, Kitamura, & Ohta, 2015).

Proton Exchange Membranes Development

The development of new multiblock copolymers of sulfonated poly(4'-phenyl-2,5-benzophenone) and poly(arylene ether sulfone) for proton exchange membranes has been investigated. These studies are crucial for advancing materials science, particularly in applications related to fuel cell technology (Ghassemi, Ndip, & McGrath, 2004).

properties

IUPAC Name |

(2,5-dichlorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Cl2N2O/c1-22-7-9-23(10-8-22)13-14-3-2-4-15(11-14)19(24)17-12-16(20)5-6-18(17)21/h2-6,11-12H,7-10,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCABMQVTJSYECL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643447 |

Source

|

| Record name | (2,5-Dichlorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone | |

CAS RN |

898789-25-8 |

Source

|

| Record name | Methanone, (2,5-dichlorophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dichlorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1359568.png)

![4-({[5-(3-Methoxybenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1359578.png)

![Methyl 4-{[5-(anilinocarbonyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate](/img/structure/B1359580.png)

![Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1359582.png)

![2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid](/img/structure/B1359587.png)